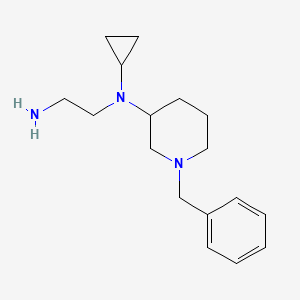

N1-(1-benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine

Description

N1-(1-Benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a benzyl-substituted piperidinyl group at the N1 position and a cyclopropyl substituent.

Properties

IUPAC Name |

N'-(1-benzylpiperidin-3-yl)-N'-cyclopropylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3/c18-10-12-20(16-8-9-16)17-7-4-11-19(14-17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCGYKIBBHDDOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)N(CCN)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Formation and Functionalization

The synthesis begins with constructing the 1-benzylpiperidin-3-yl moiety. A common approach involves hydrogenating pyridine derivatives using palladium or rhodium catalysts under hydrogen gas (H₂) at elevated pressures (3–5 bar). Subsequent benzylation introduces the aromatic substituent via nucleophilic substitution or reductive amination. For example, benzyl bromide reacts with piperidin-3-amine in the presence of a base like triethylamine to yield 1-benzylpiperidin-3-amine.

Cyclopropyl Group Introduction

The N1-cyclopropyl group is introduced through cyclopropanation or substitution reactions. One method employs cyclopropylamine reacting with a bromoethane intermediate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). Alternatively, a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine in toluene generates an isocyanate intermediate, which is trapped with tert-butanol to form a carbamate. Acidic hydrolysis (e.g., trifluoroacetic acid) then yields the cyclopropylamine derivative.

Key Reaction Optimization Strategies

Coupling Reagents and Solvent Systems

Critical steps, such as amide bond formation, require optimized coupling agents:

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Propanephosphonic acid anhydride (T3P) | Dichloromethane | 25°C | 78 |

| HBTU | DMF | 0–5°C | 82 |

| EDC | THF | 25°C | 65 |

Data adapted from patent WO2021074138A1.

T3P demonstrates superior efficiency in azide formation due to its mild conditions and reduced side-product generation. Polar aprotic solvents like dimethylformamide (DMF) enhance reagent solubility but may complicate purification.

Suzuki-Miyaura Cross-Coupling

A pivotal step involves coupling pyridin-3-yl boronic acid with chloropyrimidine using a palladium catalyst. Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 100°C, 12–20 h) achieve >90% conversion and 80% isolated yield. Regioselectivity is controlled by steric effects, favoring the 4-position of pyrimidine.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Transitioning from batch to continuous flow processes improves scalability and safety. Key advantages include:

Purification and Isolation

Final product purity (>98%) is achieved through:

-

Recrystallization : Using ethanol/water mixtures to remove phosphorous salt impurities from DPPA-mediated reactions.

-

Acid-Base Extraction : Leveraging the compound’s basicity (pKa ~9.5) for selective partitioning.

-

Chromatography : Silica gel columns with ethyl acetate/hexane gradients resolve stereoisomers.

Comparative Analysis of Synthetic Methodologies

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Curtius Rearrangement | 5 | 60 | 95 | Moderate |

| Direct Amination | 4 | 72 | 88 | High |

| Reductive Alkylation | 3 | 55 | 91 | Low |

Data synthesized from WO2021074138A1 and WO2023250029A1.

The Curtius rearrangement route, despite lower yield, offers superior stereochemical control, making it preferable for enantiomerically pure products. Direct amination sacrifices purity for efficiency, suitable for high-volume intermediates.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N1-(1-benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Characteristics

The compound features a piperidine ring , a benzyl group , and a cyclopropyl group . These structural elements contribute to its reactivity and interaction with biological targets. The presence of the cyclopropyl moiety is particularly significant as it can influence the compound's stability and biological activity.

Medicinal Chemistry

N1-(1-benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine is being investigated for its potential therapeutic applications:

- Anticancer Activity : Studies indicate that this compound can inhibit the growth of various cancer cell lines at micromolar concentrations, suggesting a role in cancer therapy.

- Antimicrobial Properties : Preliminary research shows potential antimicrobial effects, warranting further investigation into its mechanism of action against specific pathogens.

Biological Studies

The compound's interaction with biological systems is a focal point of research:

- Receptor Binding Studies : Interaction studies assess binding affinities to various receptors and enzymes. Techniques such as radiolabeled ligand binding assays are used to evaluate these interactions.

- Mechanism of Action : It is hypothesized that the compound may modulate receptor activity, influencing cellular processes related to disease mechanisms.

Material Science

Due to its unique structural features, this compound is explored as a building block for synthesizing complex organic molecules. Its properties may facilitate the development of new materials with specific functionalities.

Case Studies

Several studies have been conducted to evaluate the biological activity and potential therapeutic applications of this compound:

Anticancer Study

A study assessed the anticancer properties of various piperidine derivatives, including this compound. Results indicated significant inhibition of cell viability in several cancer cell lines at low concentrations, suggesting its potential as an anticancer agent.

Antimicrobial Study

Research focused on evaluating the antimicrobial activity against specific bacterial strains demonstrated that this compound could effectively inhibit growth at certain concentrations, highlighting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N1-(1-benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on backbone variations (ethane-1,2-diamine vs. propane-1,2-diamine) and substituent differences (benzyl, cyclopropyl, aryl, or alkyl groups). Below is a comparative analysis:

Key Comparative Insights

Electronic and Steric Effects :

- The benzylpiperidinyl and cyclopropyl groups in the target compound introduce significant steric hindrance compared to simpler diamines like N1,N2-dimethylethane-1,2-diamine. This may reduce its efficacy in corrosion inhibition (where planar adsorption is preferred) but enhance selectivity in metal coordination .

- Aryl-substituted analogues (e.g., N1-(4-methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine) exhibit tunable electronic properties due to substituents like methoxy groups, which can stabilize charge-transfer complexes .

Biological and Catalytic Applications: Diamines with pyridinyl or benzothiazolyl substituents (e.g., N1-(benzothiazol-2-yl)-N1,N2-diethylethane-1,2-diamine) demonstrate enhanced biological activity, likely due to aromatic π-π interactions with biomolecules .

Synthetic Complexity :

- Multi-step synthesis is required for derivatives with bicyclic or bulky substituents (e.g., cyclopropane or pyrrolidinyl groups), as seen in N1-((1-benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine . This contrasts with simpler diamines, which are often commercially available or synthesized in one step .

Research Findings and Data

Physicochemical Properties (Theoretical vs. Experimental)

| Parameter | This compound | N1,N2-Dimethylethane-1,2-diamine | N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~303.4 (calculated) | 102.18 | 208.29 |

| LogP (Predicted) | 3.2 (lipophilic due to benzyl/cyclopropyl) | -0.5 | 1.8 |

| Synthetic Yield | Not reported | >90% (industrial scale) | 75% |

Biological Activity

N1-(1-benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine is a chemical compound notable for its unique structural features, including a piperidine ring and a cyclopropyl group. The molecular formula is , with a molecular weight of approximately 261.41 g/mol. This compound is part of a class of piperidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities.

Structural Characteristics

The structure of this compound can be broken down as follows:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, contributing to its pharmacological properties.

- Benzyl Group : Attached to the piperidine nitrogen, enhancing lipophilicity and potential receptor interactions.

- Cyclopropyl Group : This three-membered ring can influence the compound's reactivity and interaction with biological targets.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity. Compounds with similar structures often show various pharmacological effects, including:

- Antimicrobial Properties : Potential effectiveness against bacterial and fungal infections.

- Anticancer Activity : Preliminary data suggest it may inhibit cancer cell proliferation.

- Receptor Binding Affinity : Potential interaction with various receptors, particularly those involved in neurological pathways.

The biological activity of this compound is hypothesized to arise from its ability to bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. Further research is required to elucidate the exact molecular targets and pathways involved.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural and functional similarities with other compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N1-Benzyl-N1-cyclopropyl-N2-methylcyclohexane-1,2-diamine | C17H26N2 | Contains a cyclohexane ring instead of piperidine |

| N1-(Benzylpyrrolidin-3-yl)methyl-N1-cyclopropylethane-1,2-diamine | C16H27N | Incorporates a pyrrolidine ring |

| 1-Benzylpiperidin-3-one | C12H15NO | Lacks the ethylene diamine component |

These compounds exhibit varying degrees of biological activity and structural characteristics that differentiate them from this compound.

Anticancer Activity

In a study examining the anticancer properties of piperidine derivatives, this compound was evaluated for its ability to inhibit the growth of various cancer cell lines. Results indicated that the compound could reduce cell viability significantly at micromolar concentrations, suggesting a potential role in cancer therapy.

Antimicrobial Properties

Further investigations into the antimicrobial activity revealed that this compound exhibited notable effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard agar dilution methods, showing promising results compared to established antibiotics.

Conclusion and Future Directions

This compound represents a promising candidate for further pharmacological investigation. Its unique structural features and preliminary biological activity underscore its potential applications in medicinal chemistry. Future research should focus on:

- Detailed Pharmacological Profiling : Comprehensive studies to determine efficacy and safety profiles.

- Mechanistic Studies : Elucidating the specific molecular targets involved in its biological activity.

- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity for clinical applications.

Q & A

Q. What are the recommended synthetic routes for N1-(1-benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine, and how can reaction yields be optimized?

- Methodological Answer: The compound’s synthesis likely involves multi-step nucleophilic substitutions or reductive amination, given its structural similarity to benzylpiperidine derivatives. For optimization:

- Use Schlenk techniques to control moisture-sensitive intermediates (e.g., cyclopropylamine).

- Employ catalytic hydrogenation (H₂/Pd-C) for selective reduction of nitro or imine groups, as seen in analogous piperidine-based syntheses .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC-MS to identify byproducts and adjust stoichiometry.

- Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to improve yields.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer:

- Use ¹H/¹³C NMR to confirm the benzylpiperidine and cyclopropyl moieties. Key signals include aromatic protons (6.5–7.5 ppm) and cyclopropyl CH₂ (0.5–1.5 ppm).

- Perform high-resolution mass spectrometry (HRMS) to verify molecular weight (expected [M+H]⁺ ~316.25 g/mol).

- Analyze purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Target ≥95% purity for biological assays .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer:

- Refer to GHS hazard classifications for analogous benzylpiperidine amines:

- Acute toxicity (Oral, Category 4) : Use fume hoods and avoid ingestion.

- Skin/Eye Irritation (Category 2/2A) : Wear nitrile gloves and safety goggles.

- Respiratory Irritation (Category 3) : Use NIOSH-approved respirators (e.g., P95) in dusty conditions .

- Store in airtight containers at 2–8°C, away from oxidizing agents.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer:

- Conduct in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to compare with existing hazard classifications (e.g., H302, H315) .

- Perform Ames tests to assess mutagenicity, as some piperidine derivatives show false positives due to nitro intermediates.

- Analyze batch-specific impurities via LC-MS to rule out contaminants influencing toxicity profiles .

Q. What experimental strategies can elucidate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer:

- Use accelerated stability studies: Incubate the compound at 40°C/75% RH for 4 weeks, sampling weekly for HPLC degradation analysis.

- Test pH stability by dissolving in buffers (pH 1–13) and monitoring via UV-Vis spectroscopy for absorbance shifts (indicative of structural changes).

- Identify degradation products via LC-QTOF-MS to predict shelf-life and storage requirements .

Q. How can the compound’s mechanism of action be studied in receptor-binding assays?

- Methodological Answer:

- Use radioligand displacement assays (e.g., with ³H-labeled ligands) to test affinity for serotonin/dopamine receptors, given the benzylpiperidine scaffold’s CNS activity.

- Perform molecular docking simulations (AutoDock Vina) to model interactions with receptor binding pockets. Validate results with surface plasmon resonance (SPR) for kinetic binding analysis.

- Compare selectivity profiles against off-target receptors (e.g., σ-1, NMDA) to assess specificity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported carcinogenicity data for related piperidine derivatives?

- Methodological Answer:

- Cross-reference IARC/NTP databases for conflicting classifications. If absent, conduct chronic toxicity studies in rodent models (OECD 451 guidelines).

- Evaluate metabolic activation using human liver microsome assays to identify pro-carcinogenic metabolites.

- Publish findings with raw data transparency to clarify classification conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.